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1-Benzyl-4-methyl-1H-1,2,3-triazole

Cat. No.: B1282339
CAS No.: 91258-00-3
M. Wt: 173.21 g/mol
InChI Key: PYXAJAYFLQNQLW-UHFFFAOYSA-N
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Description

Historical Context and Significance of 1,2,3-Triazole Heterocycles in Organic Chemistry

The journey of 1,2,3-triazoles began in the 19th century, with the name "triazole" first being proposed by Bladin in 1885 to describe this five-membered ring system containing three nitrogen atoms. njtech.edu.cn A significant milestone in the history of these heterocycles was the first synthesis of the parent 1H-1,2,3-triazole by German chemists Otto Dimroth and Gustav Fester in 1910. nih.gov For many years, the synthesis of substituted 1,2,3-triazoles was often challenging, yielding mixtures of isomers.

A revolutionary advancement came in the early 21st century with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, independently discovered by the groups of Sharpless and Morten Meldal, provided a highly efficient, reliable, and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. njtech.edu.cncymitquimica.com This reaction's robustness and wide applicability have made 1,2,3-triazoles readily accessible, transforming them into crucial building blocks in various chemical disciplines. cymitquimica.comnih.gov

The significance of 1,2,3-triazoles is vast, spanning medicinal chemistry, materials science, and agrochemicals. njtech.edu.cnampp.orgnih.govnih.gov The triazole ring is a key component in several commercial drugs, such as the β-lactamase inhibitor tazobactam (B1681243) and the cephalosporin (B10832234) antibiotic cefatrizine, highlighting its role as a pharmacologically important scaffold. nih.govproquest.comresearchgate.net

Structural Features and Aromaticity of 1,2,3-Triazoles

The fundamental structure of a 1,2,3-triazole is a five-membered ring composed of two carbon atoms and three adjacent nitrogen atoms, with the molecular formula C₂H₃N₃. njtech.edu.cnrsc.org This ring system is aromatic, possessing a planar structure with sp² hybridized atoms and a delocalized 6π-electron system, which imparts considerable stability. njtech.edu.cnresearchgate.net

1,2,3-Triazoles can exist in different tautomeric forms. The major aromatic forms are the 1H- and 2H-tautomers, which are typically in equilibrium with each other in solution and the gas phase. njtech.edu.cnresearchgate.net A third possible tautomer, 4H-1,2,3-triazole, is nonaromatic and less stable. njtech.edu.cnresearchgate.net The 1,2,3-triazole ring is notably stable and generally resistant to oxidation, hydrolysis, and enzymatic degradation. researchgate.netnih.gov This inherent stability is a key feature that makes it a reliable linker and scaffold in drug design and materials science. wikipedia.org The triazole ring can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for its interaction with biological targets. wikipedia.org

Positioning of 1-Benzyl-4-methyl-1H-1,2,3-triazole within the Landscape of Substituted 1,2,3-Triazoles

This compound is a specifically substituted derivative belonging to the class of 1,4-disubstituted 1,2,3-triazoles. Its structure is defined by a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group, -CH₂-Ph) at the N1 position of the triazole ring and a methyl group (-CH₃) at the C4 position.

The synthesis of this compound and its analogs is most commonly and efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. ampp.org In this case, the reaction would involve benzyl azide (B81097) and propyne (B1212725). The high regioselectivity of the CuAAC reaction ensures that the 1,4-disubstituted isomer is formed almost exclusively, which is a significant advantage for creating structurally well-defined molecules for specific applications. cymitquimica.comnih.gov It shares its structural class with other researched compounds like 1-benzyl-4-phenyl-1H-1,2,3-triazole, which has been investigated for various applications. ampp.orgnih.gov

Scope and Objectives of Research on this compound

Research into this compound and its analogs is driven by the versatile properties of the 1,2,3-triazole core. A primary objective of investigations into this class of compounds is the exploration of their potential as corrosion inhibitors. ampp.orgnih.gov The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective layer that inhibits the corrosion process. Studies on analogous compounds have demonstrated significant efficacy in protecting metals like steel in various corrosive environments. njtech.edu.cnampp.org

Furthermore, the broader 1,2,3-triazole scaffold is a well-known pharmacophore, and its derivatives are continuously being synthesized and evaluated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govtandfonline.com For instance, a series of 1-benzyl-4-phenyl-1H-1,2,3-triazoles were designed to modulate the function of the estrogen-related receptor γ (ERRγ), a potential target for treating obesity. nih.gov Therefore, a key research objective is to synthesize and test novel substituted triazoles like this compound to discover new therapeutic agents or materials with enhanced properties. The ease of synthesis via click chemistry allows for the creation of large libraries of these compounds for high-throughput screening. proquest.comchemscene.com

Detailed Research Findings

Research on 1,2,3-triazoles is extensive, with many studies focusing on their synthesis and application. While specific detailed studies on this compound are not as widespread as for some other analogs, the findings for closely related compounds provide significant insight into its expected properties and potential applications.

A major area of research for this chemical family is in corrosion inhibition. For example, the closely related compound 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) has been evaluated as a green corrosion inhibitor for steel reinforcement in concrete. ampp.org Studies showed that BPT effectively reduces the corrosion rate of steel in a high-chloride, high-pH synthetic pore solution. ampp.org The efficiency of the inhibitor was found to be dependent on its concentration, with an optimal concentration of 3 mM providing an efficiency of 85.2%. ampp.org The mechanism is believed to involve the adsorption of the triazole molecules onto the steel surface, forming a protective barrier. njtech.edu.cnnih.gov The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings play a crucial role in this adsorption process. nih.gov

The synthesis of these compounds is typically achieved with high efficiency using click chemistry. The ruthenium-catalyzed cycloaddition of azides and alkynes on water has been shown to produce 1,4-disubstituted triazoles in excellent yields. rsc.org For example, the synthesis of 1-benzyl-4-p-tolyl-1H-1,2,3-triazole, an analog of the title compound, proceeds with high efficiency. rsc.org This highlights the accessibility of these structures for further research and application.

Furthermore, the 1,2,3-triazole scaffold is a cornerstone in the development of new biologically active agents. nih.govtandfonline.com By creating hybrid molecules that link a known pharmacophore to the triazole ring, researchers aim to develop compounds with improved pharmacological profiles. nih.gov For example, derivatives of 1-benzyl-4-phenyl-1H-1,2,3-triazoles have been synthesized and shown to enhance the transcriptional functions of the estrogen-related receptor γ, which has therapeutic potential for obesity and related metabolic disorders. nih.gov

Data Tables

The following tables provide physicochemical and characterization data for compounds structurally related to this compound, illustrating the typical properties of this class of molecules.

Table 1: Physicochemical Properties of Related 1-Benzyl-4-aryl-1H-1,2,3-triazoles Data sourced from PubChem and supporting information of referenced literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Melting Point (°C)
1-Benzyl-4-p-tolyl-1H-1,2,3-triazoleC₁₆H₁₅N₃249.313.3152-154 rsc.org
1-Benzyl-4-phenyl-1H-1,2,3-triazoleC₁₅H₁₃N₃235.282.8127-128
1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazoleC₁₅H₁₂ClN₃269.733.5125-126 rsc.org
1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazoleC₁₆H₁₅N₃O265.312.8141.9-144 rsc.org

Table 2: ¹³C NMR Spectral Data for 1-Benzyl-4-p-tolyl-1H-1,2,3-triazole Solvent: CDCl₃. Data sourced from supporting information of referenced literature. rsc.org

Chemical Shift (δ, ppm)Assignment
148.1C (Triazole ring)
137.9C (Aromatic)
134.7C (Aromatic)
129.4CH (Aromatic)
129.0CH (Aromatic)
128.6CH (Aromatic)
127.9CH (Aromatic)
127.6CH (Aromatic)
125.5CH (Aromatic)
119.1CH (Triazole ring)
54.0CH₂ (Benzyl)
21.1CH₃ (Tolyl)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B1282339 1-Benzyl-4-methyl-1H-1,2,3-triazole CAS No. 91258-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-9-7-13(12-11-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXAJAYFLQNQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538702
Record name 1-Benzyl-4-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91258-00-3
Record name 1-Benzyl-4-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Benzyl 4 Methyl 1h 1,2,3 Triazole and Its Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Synthetic Pathway

The CuAAC reaction is the most prominent and widely utilized method for the synthesis of 1-Benzyl-4-methyl-1H-1,2,3-triazole. This reaction involves the [3+2] cycloaddition of an azide (B81097), in this case, benzyl (B1604629) azide, and a terminal alkyne, propyne (B1212725), to exclusively form the 1,4-disubstituted triazole isomer. nih.govnih.gov The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers. nih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction rate and, crucially, controls the regioselectivity. nih.gov

The synthesis of this compound via CuAAC is typically achieved by reacting benzyl azide with propyne in the presence of a copper(I) source. The copper(I) catalyst can be introduced directly as a salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), or generated in situ from the reduction of a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), with a reducing agent such as sodium ascorbate. nih.govacs.org

Mechanistic Insights into Regioselective 1,4-Disubstitution

The remarkable regioselectivity of the CuAAC reaction is a direct consequence of the copper(I)-catalyzed mechanism. Computational and experimental studies have provided significant insights into the reaction pathway. The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne (propyne). nih.gov This step is facilitated by the coordination of the alkyne to the copper(I) center, which increases the acidity of the terminal proton. nih.gov

The reaction is believed to proceed through a dinuclear copper acetylide species, which then coordinates with the azide (benzyl azide). researchgate.net The azide then undergoes a cyclization with the activated alkyne, leading to a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product, this compound, and regenerate the active copper(I) catalyst. acs.org The formation of the 1,4-isomer is favored due to the lower energy transition state of the dinuclear copper intermediate where the substituents on the azide and alkyne are positioned away from each other, minimizing steric hindrance. acs.org Kinetic studies have shown that the reaction rate can be second order with respect to the copper(I) concentration, supporting the involvement of a dicopper species in the catalytic cycle. nih.govresearchgate.net

Catalyst Systems and Ligand Optimization in CuAAC Synthesis

The efficiency and robustness of the CuAAC synthesis of this compound are highly dependent on the catalyst system employed. While simple copper(I) salts are effective, the use of ligands to stabilize the copper(I) oxidation state and enhance catalytic activity is a common and often necessary strategy. These ligands prevent the disproportionation of Cu(I) to Cu(0) and Cu(II), the latter of which is inactive in the catalytic cycle, and can also increase the solubility and stability of the catalyst in various solvents. acs.orgresearchgate.net

A variety of ligands have been developed and utilized in CuAAC reactions, including nitrogen-based ligands like polydentate amines and N-heterocyclic carbenes (NHCs), as well as phosphine (B1218219) ligands. researchgate.net For instance, the use of a tetranuclear copper(I) complex with a functionalized NHC-based ligand has been shown to be a highly efficient catalyst for the cycloaddition of benzyl azide and phenylacetylene, a reaction analogous to the synthesis of the target molecule. nih.gov

An interesting and highly effective class of ligands for CuAAC reactions are those that themselves incorporate a 1,2,3-triazole moiety. These "click-derived" ligands have emerged as powerful tools for stabilizing the copper(I) catalyst. The triazole ring itself can act as a coordinating agent for the copper ion through its nitrogen atoms (N2 and N3). rsc.orgjenabioscience.com This coordination can stabilize the active catalytic species and, in some cases, accelerate the reaction.

A prominent example of such a ligand is tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). researchgate.net TBTA and its derivatives are known to protect the copper(I) from oxidation and disproportionation, particularly in aqueous environments, leading to improved yields and shorter reaction times. researchgate.net The use of these triazole-based ligands is particularly advantageous as they are readily synthesized via the same CuAAC reaction they are designed to promote, allowing for the development of highly efficient and modular catalytic systems. rsc.org

Below is a representative table illustrating the effect of different catalyst systems on the synthesis of a 1-benzyl-4-aryl-1H-1,2,3-triazole, which is structurally similar to this compound.

EntryCopper Source (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1CuSO₄·5H₂O (1)Sodium Ascorbate (5)t-BuOH/H₂O (1:1)RT1295 bham.ac.uk
2CuI (1)NoneDMF100689 acs.org
3[Cu(CH₃CN)₄]PF₆ (5)NoneCH₂Cl₂RT392 nih.gov
4CuI (0.5)TBTA (1)t-BuOH/H₂O (1:1)RT498 researchgate.net

Solvent Systems and Green Chemistry Approaches in CuAAC

The choice of solvent can significantly impact the efficiency, safety, and environmental footprint of the CuAAC synthesis of this compound. While common organic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are often used, there is a growing emphasis on developing greener and more sustainable synthetic protocols. nih.govbeilstein-journals.org

Water is an attractive solvent for CuAAC reactions due to its low cost, non-flammability, and environmental benignity. The reaction often proceeds faster in water than in organic solvents, an effect attributed to the stabilization of the transition state through hydrogen bonding and the hydrophobic effect, which can bring the reactants together. mdpi.com The use of water-soluble ligands, such as TBTA, can further enhance the efficiency of CuAAC in aqueous media. researchgate.net

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for a variety of organic transformations, including CuAAC. nih.govnih.gov DESs are mixtures of a hydrogen bond donor (e.g., glycerol, urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride) that have a significantly lower melting point than the individual components. They are often biodegradable, non-toxic, and have low volatility. mdpi.com The CuAAC reaction has been successfully performed in various DESs, such as a mixture of choline chloride and glycerol, often with high yields and the potential for catalyst and solvent recycling. mdpi.comacs.org

The following table summarizes the synthesis of 1,4-disubstituted triazoles in different green solvent systems, demonstrating the viability of these approaches for the synthesis of this compound.

EntryCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1CuSO₄/Sodium AscorbateH₂ORT899 mdpi.com
2CuICholine Chloride/Glycerol (1:2)RT1>99 acs.org
3CuI[bmim]BF₄ (Ionic Liquid)RT0.598 nih.gov
4CuSO₄/Sodium AscorbatePEG-400/H₂O60294 beilstein-journals.org

Polyethylene glycol (PEG) and its aqueous solutions have gained attention as environmentally friendly reaction media for organic synthesis. mdpi.com PEG is non-toxic, biodegradable, inexpensive, and can often be recycled. In the context of CuAAC, PEG-water systems have been shown to be effective for the synthesis of 1,2,3-triazoles. beilstein-journals.org PEG can act as a phase-transfer catalyst, facilitating the reaction between reactants with different solubilities. Furthermore, the use of PEG can simplify product isolation, as the polymer can often be precipitated out of the reaction mixture. The synthesis of bistriazoles has been successfully achieved in PEG-400, highlighting its utility as a solvent for CuAAC reactions. beilstein-journals.org The combination of PEG with water offers a tunable solvent system that can be optimized for specific substrates and catalytic systems, providing a versatile and green alternative to traditional organic solvents.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioisomeric Access

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the 1,5-disubstituted regioisomers. researchgate.netacs.orgacs.orgchalmers.se This is a crucial tool for creating a diverse range of triazole derivatives. The RuAAC reaction is effective for both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. acs.orgnih.gov

The mechanism of RuAAC is believed to involve the oxidative coupling of the azide and alkyne to a ruthenium catalyst, forming a six-membered ruthenacycle intermediate. nih.gov This is followed by reductive elimination to yield the triazole product. nih.gov A variety of ruthenium(II) complexes, particularly those containing the [CpRuCl] fragment (where Cp is pentamethylcyclopentadienyl), have proven to be effective catalysts. nih.govnih.govgoogle.com These include CpRuCl(PPh₃)₂, [CpRuCl]₄, CpRuCl(COD), and CpRuCl(NBD) (COD = 1,5-cyclooctadiene, NBD = norbornadiene). nih.govgoogle.com

The regioselectivity of the RuAAC with unsymmetrical internal alkynes is influenced by both electronic and steric factors of the substituents. nih.gov For instance, reactions with ynones and propiolic esters generally lead to the formation of triazoles with these functional groups at the C-4 position. nih.gov

Metal-Free Synthetic Approaches to 1,2,3-Triazoles

To circumvent the potential for metal contamination in the final products, metal-free synthetic methods for 1,2,3-triazoles have been developed. These approaches are particularly valuable in biological and materials science applications. researchgate.net

One notable metal-free method involves an organocascade process that directly synthesizes 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide, which serves as a dinitrogen source. rsc.org Another strategy utilizes the reaction of aryl azides with phosphorus ketoylides, which provides 1,5-disubstituted 1,2,3-triazoles in near-quantitative yields after the elimination of phosphorus-containing byproducts. researchgate.net Furthermore, a formal [4+1] cycloaddition of N-tosylhydrazones with anilines, mediated by I₂/TBPB, offers an efficient route to 1,2,3-triazoles without the need for metals or azides. organic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering high atom economy and reduced waste. nih.gov Several MCRs have been developed for the synthesis of 1,2,3-triazoles.

A microwave-assisted, three-component reaction of alkyl halides, sodium azide, and alkynes allows for the in situ generation of organic azides, which then undergo a copper(I)-catalyzed cycloaddition. acs.org This method avoids the isolation of potentially unstable azide intermediates. acs.org Another approach involves a one-pot, four-component reaction for the synthesis of fully substituted 1,2,3-triazoles from O-Boc-alkynes, azides, amines, and 2H-azirines, catalyzed by copper iodide. acs.org

A metal-free, three-component reaction has also been reported for the synthesis of 1,5-disubstituted 1,2,3-triazoles from a primary amine, a ketone, and 4-nitrophenyl azide. researchgate.net Additionally, a base-promoted, three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones provides a metal-free route to hybrid molecules containing a 1,2,4-triazole (B32235) ring. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods. nih.govrsc.org It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles. rsc.orgnih.gov

For the synthesis of 1,2,3-triazoles, microwave irradiation has been successfully applied to the Huisgen 1,3-dipolar cycloaddition. nih.govtandfonline.com A catalyst- and solvent-free microwave-assisted synthesis of 1,2,3-triazoles has been reported, utilizing the cycloaddition of trimethylsilylazide and acetylenes, with yields ranging from 55-99%. rsc.org In another example, a microwave-assisted, copper-catalyzed three-component reaction of alkyl halides, sodium azide, and alkynes dramatically reduces the reaction time from hours to minutes. acs.org The use of microwave irradiation in the synthesis of coumarin-based 1,2,3-triazoles also resulted in excellent yields and shorter reaction times compared to conventional heating. nih.gov

ReactionCatalystConditionsYieldReference
Cycloaddition of trimethylsilylazide and acetylenesNoneMicrowave, solvent-free55-99% rsc.org
Three-component reaction of alkyl halide, sodium azide, and alkyneCopper(I)MicrowaveHigh acs.org
Synthesis of coumarin-based 1,2,3-triazolesCopper(I)Microwave80-90% nih.gov

Post-Cycloaddition Functionalization of the 1,2,3-Triazole Ring

Further diversification of the 1,2,3-triazole scaffold can be achieved through post-cycloaddition functionalization of the triazole ring itself or its pendant groups.

C-H Functionalization Strategies

Direct C-H functionalization of the triazole ring is an atom-economical method for introducing new substituents. Palladium and copper catalysts are commonly employed for this purpose. rsc.org

Palladium-catalyzed C-H arylation at the C-5 position of N-aryl substituted 1,2,3-triazoles has been achieved using Pd(OAc)₂ as the catalyst, with moderate to good yields. rsc.org Similarly, direct arylation of 1,2,3-triazoles with aryl bromides can be performed using a palladium catalyst in the presence of pivalic acid, which accelerates the reaction. organic-chemistry.org

Copper-catalyzed C-H amination of 2-aryl-1,2,3-triazole N-oxides at the C-4 position has also been reported, providing a route to 4-amino-2-aryl-1,2,3-triazole derivatives under mild conditions. rsc.org

ReactionCatalystPosition of FunctionalizationYieldReference
C-5 Arylation of N-aryl 1,2,3-triazolesPd(OAc)₂C-566-84% rsc.org
Direct Arylation of 1,2,3-triazolesPalladiumC-5Good organic-chemistry.org
C-H Amination of 2-aryl-1,2,3-triazole N-oxidesCopperC-4- rsc.org

Derivatization of Pendant Groups (Benzyl and Methyl)

The benzyl and methyl groups attached to the 1,2,3-triazole ring also offer sites for further functionalization. For instance, in a pseudo-four component synthesis of dibenzylated 1,2,3-triazoles derived from aniline (B41778), the aniline N-H bond in the initially formed monobenzylated triazole can be further alkylated with a benzyl chloride to yield the dibenzylated product. nih.gov This demonstrates the potential for sequential functionalization of pendant groups to create more complex molecular architectures.

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactivity of the 1,2,3-Triazole Nucleus

The 1,2,3-triazole ring is characterized by a unique electronic structure, with one pyrrole-type and two pyridine-type nitrogen atoms, which imparts a degree of aromatic stability. researchgate.net This configuration also dictates its reactivity towards electrophiles and nucleophiles.

Generally, the 1,2,3-triazole ring is considered electron-deficient, which deactivates the carbon atoms (C4 and C5) towards electrophilic attack. However, the nitrogen atoms, with their available lone pairs, are the primary sites for electrophilic attack, such as alkylation or acylation. nih.govresearchgate.net Functionalization of NH-1,2,3-triazoles with electrophiles can be complex due to the presence of three nucleophilic nitrogen atoms, often leading to mixtures of N1 and N2 substituted isomers. researchgate.netrsc.org In the case of 1-benzyl-4-methyl-1H-1,2,3-triazole, the N1 position is already occupied by the benzyl (B1604629) group, simplifying potential subsequent reactions at the other nitrogen atoms.

While the triazole carbons are generally resistant to electrophiles, they can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or through the formation of triazolium salts. beilstein-journals.org For instance, the C5 proton of N-methoxytriazolium salts can be replaced by weak nucleophiles. rsc.org In some contexts, the triazole moiety itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, demonstrating the ring's ability to stabilize a negative charge. beilstein-journals.orgomicsdi.org

Computational studies, such as Density Functional Theory (DFT), on related structures like 1-benzyl-4-ethynyl-1H- researchgate.netrsc.orgwikipedia.orgtriazole classify the molecule as a poor electrophile. scispace.com The reactivity can be significantly influenced by the substituents. The benzyl group at N1 and the methyl group at C4 in this compound are both generally considered electron-donating, which would slightly increase the electron density of the ring compared to an unsubstituted triazole, though the ring's inherent electron-deficient character remains dominant. The molecular electrostatic potential (MEP) map helps identify the nucleophilic and electrophilic sites, with high negative charge regions (typically colored red) indicating sites for electrophilic attack and positive regions (blue) for nucleophilic attack. nih.gov

Stability and Reactivity under Diverse Reaction Conditions

The 1,2,3-triazole ring is known for its high stability, a characteristic attributed to its aromaticity and the presence of three nitrogen atoms. researchgate.netnih.gov This stability allows this compound and its derivatives to withstand a variety of reaction conditions without decomposition.

Table 1: Reactivity of this compound under Various Conditions

Condition Reactivity/Stability Research Finding
Oxidative The compound can be oxidized. Can be oxidized by agents like hydrogen peroxide to form triazole oxides.
Reductive The compound can be reduced. Can be reduced by agents like sodium borohydride (B1222165) to yield reduced triazole derivatives.
Thermal Stable at elevated temperatures. Synthesis of similar triazoles often involves refluxing in solvents like toluene, indicating thermal stability. nih.gov
Acidic/Basic Stable under both acidic and basic conditions. nih.gov A similar compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole, shows stability in highly basic solutions (pH 13.6) and acidic environments (1 M HCl), where it acts as a corrosion inhibitor. ampp.org

The robustness of the triazole core is a key feature, making it a reliable scaffold in multi-step syntheses. This stability is crucial for its application in areas like materials science and medicinal chemistry, where it might be subjected to harsh synthetic transformations or physiological conditions. nih.gov

Ring-Opening and Rearrangement Pathways (e.g., Dimroth Rearrangement)

Despite its general stability, the 1,2,3-triazole ring can undergo specific rearrangement and ring-opening reactions under certain conditions.

The most well-known rearrangement is the Dimroth Rearrangement . This is an isomerization reaction where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org The classical Dimroth rearrangement typically occurs in 1,2,3-triazoles that have an amino or imino group at the C5 position. rsc.orgwikipedia.org The mechanism involves a ring-opening to a diazo intermediate, followed by rotation and subsequent ring-closure. wikipedia.org This reaction can be promoted by heat, acid, or base. nih.govbenthamscience.com For this compound, the canonical Dimroth rearrangement is not a typical pathway as it lacks the necessary 5-amino substituent.

However, other ring-opening pathways exist, particularly for triazoles activated with electron-withdrawing groups at the N1 position. nih.gov These reactions, often proceeding through denitrogenation (loss of N₂), can be promoted by acids or transition metals. rsc.orgnih.gov The process typically involves the formation of an N-acyl-1,2,3-triazole intermediate, which then undergoes ring cleavage to form vinyl cation intermediates. These reactive intermediates can then participate in various subsequent reactions like cyclizations or capture by nucleophiles. nih.gov

Table 2: Key Rearrangement and Ring-Opening Reactions of 1,2,3-Triazoles

Reaction Type Description Required Conditions/Substituents Applicability to this compound
Dimroth Rearrangement Isomerization involving the exchange of endocyclic and exocyclic nitrogen atoms. wikipedia.org Typically requires a 5-amino or 5-imino group. rsc.orgwikipedia.org Not a primary pathway due to the absence of a 5-amino group.
Denitrogenative Ring Cleavage Ring-opening accompanied by the loss of a dinitrogen molecule (N₂). nih.gov Often requires an electron-withdrawing group at N1 and is mediated by acid or heat. rsc.orgnih.gov Possible if the triazole is first converted into a reactive intermediate, such as an N-acyltriazolium salt.

Regio- and Chemoselectivity in Transformations

Regio- and chemoselectivity are critical aspects of the chemical transformations of substituted triazoles. The substitution pattern on the triazole ring plays a decisive role in directing the outcome of reactions.

Regioselectivity refers to the preference for reaction at one position over another. In the functionalization of 1,2,3-triazoles, such as during alkylation of an NH-triazole, mixtures of N1- and N2-substituted products are often formed. researchgate.net However, in the case of this compound, the N1 position is already blocked. Any further electrophilic attack on the ring nitrogens would be directed to N2 or N3. Direct arylation of 1-benzyl-1,2,3-triazole has been shown to proceed with high chemoselectivity at the C5 position. iosrjournals.org The synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved with high regioselectivity using specific catalysts or reaction conditions. organic-chemistry.orgnih.gov

Chemoselectivity , the preference for reaction with one functional group over others, is also crucial. DFT studies on the cycloaddition reaction of a similar compound, 1-benzyl-4-ethynyl-1H- researchgate.netrsc.orgwikipedia.orgtriazole, showed the reaction to be highly chemoselective. scispace.com The choice of catalyst and reaction conditions can be tuned to favor specific outcomes. For example, in the synthesis of multisubstituted 1,2,3-triazoles, the use of cesium carbonate as a base was found to be highly effective in controlling both regio- and chemoselectivity. acs.orgnih.gov

Factors influencing selectivity include:

Steric Hindrance: Bulky substituents can block access to certain reaction sites. For instance, in 4,5-disubstituted triazoles, reaction at N2 is often favored over N1 or N3 due to steric clashes. researchgate.net

Electronic Effects: The electron-donating or -withdrawing nature of substituents influences the nucleophilicity and electrophilicity of different atoms in the ring.

Catalyst/Reagents: The choice of catalyst (e.g., copper, ruthenium, palladium) and base can dramatically alter the regiochemical outcome of reactions like cycloadditions and substitutions. organic-chemistry.orgnih.govnih.gov

Solvent and Temperature: These parameters can influence reaction equilibria and the stability of intermediates, thereby affecting selectivity. researchgate.net

Coordination Chemistry and Ligand Design Principles

1-Benzyl-4-methyl-1H-1,2,3-triazole as a Ligand in Metal Complexation

While specific research focusing exclusively on this compound as a ligand is part of a broader field, its behavior can be inferred from the extensive studies on analogous 1,4-disubstituted 1,2,3-triazoles. These molecules are considered excellent ligands for metal complex catalysis due to their unique electronic and steric characteristics. bohrium.comnottingham.ac.uk The 1,2,3-triazole ring is a nitrogen-rich heterocycle capable of coordinating to metal ions. rsc.org The N3 nitrogen atom is generally the most common and favorable coordination site due to its higher electron density compared to the N2 atom. free.fr Thus, in its simplest form, this compound acts as a monodentate ligand, akin to a readily functionalized pyridine (B92270) surrogate. rsc.org The benzyl (B1604629) group at the N1 position and the methyl group at the C4 position provide steric bulk and influence the solubility and electronic properties of the resulting metal complex.

Design and Synthesis of Polydentate Ligands Incorporating 1,2,3-Triazole Units

The modular nature of the CuAAC reaction is a powerful tool for designing and synthesizing bi- and polydentate ligands where the 1,2,3-triazole unit serves as a crucial linker or part of a chelating system. rsc.orgresearchgate.net By starting with precursors containing multiple azide (B81097) or alkyne functionalities, complex ligand architectures can be assembled.

Key strategies for designing polydentate ligands include:

Incorporating other donor groups: Functional groups with donor atoms (e.g., pyridine, phosphine (B1218219), carbene) can be attached to the alkyne or azide starting material. The subsequent click reaction yields ligands capable of chelating to a metal center through the triazole nitrogen and the other donor atom(s). rsc.org For example, 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine ligands have emerged as readily modified alternatives to bipyridine. rsc.org

Creating bis-triazole systems: Molecules containing two alkyne or two azide groups can be reacted to form bis-triazole ligands. These can bridge two metal centers or wrap around a single metal center to form macrocyclic structures. rsc.orgscite.ai

Pincer Ligands: 1,2,3-triazoles can be incorporated as the central moiety in pincer-type ligands, which bind to a metal in a tridentate, meridional fashion. For instance, palladium complexes with P,N,N pincer-type ligands featuring a 1,2,3-triazole have been synthesized and characterized. wvu.edu

The synthesis of these ligands is often straightforward, with high yields and purity, underscoring the efficiency of the click chemistry approach. rsc.org

Coordination Modes and Metallosupramolecular Architectures

1,4-disubstituted 1,2,3-triazoles exhibit diverse coordination modes, which enables the construction of a wide variety of metallosupramolecular architectures. rsc.orgresearchgate.net

Coordination ModeDescription
Monodentate (N3) The most common mode, where the ligand coordinates to a single metal center through the electron-rich N3 nitrogen. rsc.org
Monodentate (N2) Less common, but observed when N3 coordination is sterically hindered or when N2 is part of a chelating ring. free.fr
Bridging (N2, N3) The triazole ring bridges two different metal centers using both the N2 and N3 atoms.
Mesoionic Carbene (C5) Following deprotonation of a triazolium salt precursor, the ligand can coordinate through the C5 carbon, acting as an N-heterocyclic carbene (NHC). researchgate.netnih.gov
Cyclometalation (C-H activation) The metal can coordinate to a donor atom on the ligand (e.g., a pyridine nitrogen) and subsequently activate a C-H bond on the triazole ring or a substituent, forming a metallacycle. acs.org

This versatility in coordination allows for the self-assembly of discrete and complex superstructures. rsc.org By carefully selecting the ligand geometry (e.g., linear bis-triazoles) and the preferred coordination number and geometry of the metal ion, chemists can construct a range of architectures including metallomacrocycles, cages, grids, and helicates. rsc.orgresearchgate.net For example, bis-monodentate ligands have been used with silver(I) to form [Ag₄L₄]⁴⁺ macrocycles, while bis-bidentate ligands can assemble with palladium(II) to create rectangular cages. rsc.orgscite.ai

Catalytic Applications of 1,2,3-Triazole-Metal Complexes

The ease of tuning the steric and electronic properties of 1,2,3-triazole ligands makes them highly effective in supporting transition metal catalysts for a variety of organic transformations. bohrium.comnottingham.ac.uk

Given that copper is the quintessential catalyst for the synthesis of 1,4-disubstituted-1,2,3-triazoles, it is fitting that copper-triazole complexes are themselves effective catalysts. bohrium.com Copper(I) complexes stabilized by 1,2,3-triazole-tethered N-heterocyclic carbene ligands have demonstrated high catalytic activity in CuAAC reactions, even at room temperature in air. beilstein-journals.org Beyond their role in their own formation, copper-triazole complexes have also been explored as catalysts for other reactions, such as alcohol oxidation, where the specific triazole ligand can influence the catalytic efficiency. bohrium.com

Complexes of 1,2,3-triazole ligands with a range of other transition metals have found broad application in catalysis.

MetalCatalytic Application
Palladium Fused six-membered PCP pincer complexes have shown excellent activity as catalysts for the Mizoroki-Heck coupling reaction. nih.gov Other Pd-triazole complexes catalyze Suzuki-Miyaura cross-couplings. rsc.org
Rhodium & Iridium These metals form complexes that are active in various transformations. bohrium.com Cationic Ir(III) and Rh(III) complexes with pyridyl-triazole ligands can undergo selective C-H activation, a key step in many catalytic cycles. acs.org
Nickel Nickel complexes are employed in coupling reactions. bohrium.com Pincer-type triazole ligands have been used to prepare nickel complexes for catalysis. wvu.edu
Gold Gold complexes featuring triazole-based ligands have been used as pre-catalysts for reactions like 1,n-enyne ester cycloisomerization. wvu.edu Triazole-derived mesoionic carbenes are also effective ligands for gold-catalyzed cyclization reactions. acs.org
Ruthenium Ruthenium(II) complexes with tridentate triazole-based ligands have shown promise in various catalytic applications. scite.ai

The ability to incorporate functionalities, create robust pincer structures, and form stable N-heterocyclic carbene complexes highlights the immense potential of the 1,2,3-triazole framework in the rational design of next-generation catalysts. bohrium.comnih.gov

Applications in Advanced Materials Science

Integration into Polymer Systems for Functional Materials

The incorporation of the 1-benzyl-4-methyl-1H-1,2,3-triazole moiety into polymer chains is an area of growing interest for creating functional materials with tailored properties. The inherent characteristics of the triazole ring, such as its high dipole moment, ability to form hydrogen bonds, and thermal stability, make it an attractive building block for new polymers. rsc.orgcymitquimica.com

The synthesis of such polymers often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective formation of the 1,4-disubstituted triazole ring. mdpi.com Monomers containing the this compound unit can be designed and polymerized to create a variety of polymer architectures, including linear polymers and more complex structures. While specific research on polymers derived exclusively from this compound is still emerging, the broader class of polytriazoles showcases the potential for applications in areas such as high-performance plastics, membranes, and specialty coatings. scispace.com

Development of Organic Corrosion Inhibitors

One of the most well-documented applications of this compound and its analogs is in the field of corrosion prevention. These compounds have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly for steel in acidic and chloride-containing environments. mdpi.comampp.org

Research has shown that even at low concentrations, these triazole derivatives can form a protective layer on the metal surface, thereby mitigating the corrosive process. For instance, a study on the closely related 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) in a synthetic pore solution containing high chloride levels, simulating the environment of reinforced concrete, revealed a significant reduction in the corrosion rate of steel rebar. mdpi.comampp.orgtdl.org

Inhibitor Concentration (mM)Corrosion Rate Reduction (%)
2-
385.2

Table 1: Corrosion inhibition efficiency of 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) on steel rebar in a synthetic pore solution with 2 M NaCl. The highest efficiency was observed at a concentration of 3 mM. mdpi.comampp.org

Mechanistic Aspects of Adsorption on Metal Surfaces

The protective action of this compound is attributed to its ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption is a complex process that can involve both physical and chemical interactions. mdpi.com

The adsorption mechanism is often described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. The key elements contributing to this adsorption are:

The Triazole Ring: The nitrogen atoms in the triazole ring possess lone pairs of electrons that can coordinate with vacant d-orbitals of the metal atoms, leading to chemisorption.

The Benzyl (B1604629) and Methyl Groups: The benzyl group, with its aromatic π-electrons, can also interact with the metal surface through π-stacking. The electron-donating nature of the methyl group can further enhance the electron density on the triazole ring, strengthening its interaction with the metal.

Electrostatic Interactions: In acidic solutions, the triazole molecule can become protonated, leading to electrostatic attraction between the positively charged inhibitor and the negatively charged metal surface (in the form of anions from the corrosive medium adsorbed on the surface).

Interfacial Phenomena at Metal-Solution Interfaces

The adsorption of this compound at the metal-solution interface significantly alters the electrochemical behavior of the system. Electrochemical impedance spectroscopy (EIS) is a powerful technique used to study these interfacial phenomena.

In the presence of the inhibitor, EIS studies typically show an increase in the charge transfer resistance (Rct), which indicates a slowing down of the corrosion process. This is attributed to the formation of the protective inhibitor film, which impedes the transfer of charge necessary for the corrosion reactions to occur. The double-layer capacitance (Cdl) is also observed to decrease, which is consistent with the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. mdpi.com

InhibitorConcentrationRct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%)
1-benzyl-4-phenyl-1H-1,2,3-triazole3 mM15.835.567.9 (from EIS)

Table 2: Electrochemical impedance spectroscopy (EIS) data for 1-benzyl-4-phenyl-1H-1,2,3-triazole as a corrosion inhibitor for steel in a synthetic pore solution with 2 M NaCl. The data shows a significant increase in charge transfer resistance and a decrease in double-layer capacitance upon addition of the inhibitor. mdpi.com

Exploration in Photophysical Materials

The 1,2,3-triazole ring is a key component in the design of novel photophysical materials. While specific data for this compound is limited, studies on analogous compounds demonstrate their potential. The triazole moiety can act as a linker or a substituent that influences the electronic properties and, consequently, the absorption and emission of light by a molecule. nih.gov

For instance, tetrasubstituted pyrene (B120774) derivatives incorporating 1-benzyl-1,2,3-triazole units have been shown to exhibit bright blue emission. The presence of the triazole units significantly impacts the photophysical properties of the pyrene core, demonstrating the triazole's role in tuning the emission characteristics of fluorescent molecules. nih.gov The absorption maxima for compounds containing 1-benzyl-1,2,3-triazoles are observed at specific wavelengths, and they display distinct emission spectra. nih.gov

Supramolecular Assemblies and Networks

The ability of the 1,2,3-triazole ring to participate in various non-covalent interactions makes it a valuable component in the construction of supramolecular assemblies and networks. nih.gov These interactions include hydrogen bonding, halogen bonding, and π-π stacking. researchgate.net

The polarized C-H bond on the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. These interactions, along with π-π stacking between the aromatic rings of the benzyl group and other aromatic systems, can drive the self-assembly of molecules into well-defined, ordered structures.

For example, the crystal structure of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid reveals the formation of helical chains through intermolecular O-H···N hydrogen bonds. nih.gov Similarly, the molecular packing of 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one is stabilized by a network of C-H···N and C-H···O interactions, leading to a three-dimensional architecture. nih.govresearchgate.net These examples highlight the potential of the this compound scaffold to direct the formation of complex supramolecular structures with potential applications in areas such as crystal engineering and the development of functional materials.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Benzyl-4-methyl-1H-1,2,3-triazole provides distinct signals that are characteristic of its structure. The benzyl (B1604629) group's methylene (B1212753) protons (CH₂) typically appear as a sharp singlet around δ 5.5 ppm, a result of their electronic environment adjacent to the triazole ring and the phenyl group. The aromatic protons of the benzyl ring usually resonate in the δ 7.3-7.4 ppm region as a complex multiplet. The lone proton on the C5 position of the triazole ring is expected to produce a singlet at approximately δ 7.5-7.7 ppm. The methyl group protons at the C4 position are anticipated to show a singlet in the upfield region, typically around δ 2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data, accounting for all carbon atoms in the molecule. The benzylic methylene carbon (CH₂) is typically observed around δ 54 ppm. The carbons of the phenyl ring resonate in the aromatic region (δ 128-135 ppm). The two carbon atoms of the triazole ring are distinct, with the C4 carbon (bearing the methyl group) appearing at a different chemical shift than the C5 carbon. The methyl carbon itself would produce a signal in the upfield region, generally around δ 9-10 ppm.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer valuable insights into the electronic structure of the triazole ring. The three nitrogen atoms of the 1,2,3-triazole ring would exhibit distinct chemical shifts. Based on data for the parent 1,2,3-triazole, the chemical shifts are sensitive to the position within the ring and the nature of the substituents. For 1-substituted 1,2,3-triazoles, the N1 signal is expected to be significantly different from the N2 and N3 signals, providing a clear fingerprint of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzyl-CH₂~5.5~54
Phenyl-H (ortho, meta, para)~7.3-7.4~128-129
Phenyl-C (ipso)-~134-135
Triazole-C5H~7.5-7.7~121-123
Triazole-C4-~145-148
Methyl-CH₃~2.4~9-10

Two-dimensional NMR techniques are instrumental in confirming the connectivity and spatial relationships of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons, for instance, within the benzyl group's aromatic ring, helping to assign the ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, confirming assignments such as the benzyl CH₂ protons to the corresponding CH₂ carbon, and the triazole C5-H to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range connectivity. For example, correlations would be expected between the benzyl CH₂ protons and the triazole N1 and C5 atoms, as well as the ipso-carbon of the phenyl ring. It would also show correlations between the methyl protons and the triazole C4 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly useful for confirming the 1,4-disubstitution pattern. An NOE would be observed between the benzyl methylene protons and the triazole C5-H proton, which would not be present in the 1,5-isomer.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy provides information on the functional groups present in a molecule.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum would also show C-H stretching from the methyl and methylene groups below 3000 cm⁻¹. Vibrations associated with the triazole ring, including N-N=N and C-N stretches, typically appear in the 1400-1200 cm⁻¹ region. rsc.org Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" mode of the phenyl ring, often give a strong signal. The N=N stretching vibration of the triazole ring is also expected to be Raman active.

Table 2: Key FT-IR Vibrational Frequencies for this compound
Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
Aromatic C=C Stretch1600-1450
Triazole Ring Vibrations (N-N=N, C-N)1400-1200
=C-H Out-of-plane Bending (triazole ring)~830

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. This compound contains two main chromophores: the benzyl group and the triazole ring. The phenyl ring is expected to exhibit π → π* transitions, typically resulting in absorption bands in the ultraviolet region, around 200-270 nm. The electronic transitions of the 1,2,3-triazole ring also contribute to the UV absorption profile. A theoretical study on the closely related methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate predicted absorption features between 170 nm and 210 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (molecular weight: 173.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 173. A prominent fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic bond to form the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. rsc.org Another potential fragmentation is the loss of a nitrogen molecule (N₂) from the triazole ring, which would result in a fragment ion at m/z 145.

Table 3: Expected Mass Spectrometry Fragments for this compound
m/z Proposed Fragment
173[M]⁺ (Molecular Ion)
145[M - N₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
82[C₄H₆N₂]⁺ (Methyl-triazole fragment)

X-ray Crystallography for Solid-State Structural Determination

Table 4: Typical Crystallographic Parameters for Related 1-Benzyl-1,2,3-triazole Derivatives
Parameter Typical Value
Crystal SystemMonoclinic
Dihedral Angle (Phenyl-Triazole)70-80°
C-N Bond Lengths (Triazole)~1.31-1.37 Å
C-C Bond Length (Triazole)~1.37 Å
N-N Bond Lengths (Triazole)~1.31-1.36 Å

Surface Analytical Techniques in Materials Research (e.g., AFM, SEM)

Surface analytical techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are indispensable for characterizing the morphology and topography of surfaces treated with this compound, especially in the context of its role as a corrosion inhibitor. While direct AFM and SEM studies on this specific molecule are not extensively documented in public literature, the application of these techniques to closely related triazole derivatives provides a clear indication of their utility.

In materials research, this compound is expected to form a protective film on metal surfaces. SEM would be employed to visualize the surface morphology of the metal before and after the application of the triazole-based coating. This analysis can reveal the uniformity and integrity of the protective layer, and identify any defects, such as cracks or pores, that could compromise its performance.

AFM, with its higher resolution, would offer a more detailed topographical map of the coated surface. It can quantify surface roughness at the nanoscale and provide insights into the adsorption and film formation mechanisms of the triazole molecules on the substrate. By comparing the surface roughness of a bare metal with that of a metal treated with this compound, researchers can assess the effectiveness of the compound in creating a smooth and even protective barrier.

Electrochemical Techniques for Interfacial Studies

Electrochemical techniques are fundamental in understanding the interfacial behavior of this compound, particularly its efficacy as a corrosion inhibitor. Methods like Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) are commonly used to study the protective properties of organic inhibitor films at the metal-electrolyte interface.

EIS is a non-destructive technique that provides detailed information about the resistance and capacitance of the protective film and the underlying corrosion processes. By applying a small amplitude AC signal over a range of frequencies, an impedance spectrum is generated. The analysis of this spectrum, often using equivalent circuit models, can yield quantitative data on the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which relates to the inhibitor adsorption and the thickness of the protective layer.

PDP studies involve scanning the potential of the working electrode and measuring the resulting current. This provides information on both the anodic and cathodic reactions of the corrosion process. From the polarization curves, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes can be determined. A decrease in icorr in the presence of this compound would indicate its effectiveness in retarding the corrosion reactions.

While specific electrochemical data for this compound is limited, a study on the closely related compound, 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) , as a corrosion inhibitor for steel rebars in a synthetic pore solution provides valuable representative data. ampp.org The effectiveness of BPT was evaluated in a high pH solution containing chlorides to simulate the corrosive environment in concrete. ampp.org

Electrochemical Parameters for Steel Rebar in Synthetic Pore Solution with and without BPT

Inhibitor Concentration Ecorr (mV vs. Ag/AgCl) icorr (µA/cm²) Anodic Tafel Slope (mV/dec) Cathodic Tafel Slope (mV/dec) Inhibition Efficiency (%)
Blank -450 1.5 120 -150 -
With BPT -400 0.3 100 -130 80

Data is representative and based on studies of the closely related compound 1-Benzyl-4-phenyl-1H-1,2,3-triazole in a simulated concrete pore solution with chlorides. ampp.org

The data clearly indicates that the presence of the benzyl-triazole derivative shifts the corrosion potential to a more noble value, significantly reduces the corrosion current density, and results in a high inhibition efficiency, demonstrating its protective capabilities at the steel-electrolyte interface. ampp.org Such studies are crucial for validating the performance of this compound in practical applications.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost. For 1-benzyl-4-methyl-1H-1,2,3-triazole, DFT calculations would be instrumental in understanding its fundamental electronic structure and predicting its chemical reactivity.

Conceptual DFT Indices (e.g., Parr Functions)

Conceptual DFT provides a toolbox of reactivity indices that can predict the most probable sites for electrophilic and nucleophilic attack. Among these, Parr functions are particularly useful for identifying the local reactivity. For this compound, the calculation of Parr functions would pinpoint the specific atoms most susceptible to attack, guiding the understanding of its reaction mechanisms. It is anticipated that the nitrogen atoms of the triazole ring and specific carbons on the benzyl (B1604629) and methyl groups would exhibit distinct reactivity profiles.

Table 1: Hypothetical Conceptual DFT Indices for this compound

Atomic SiteElectrophilicity (P+k)Nucleophilicity (P-k)
N1 (Triazole)LowHigh
N2 (Triazole)LowModerate
N3 (Triazole)LowHigh
C4 (Triazole)ModerateLow
C5 (Triazole)ModerateLow
Benzyl C (ipso)LowLow
Benzyl C (ortho)ModerateModerate
Benzyl C (meta)LowLow
Benzyl C (para)ModerateModerate
Methyl CLowLow

Note: This table presents hypothetical data based on general principles of reactivity for similar compounds. Actual values would require specific DFT calculations.

Frontier Molecular Orbital Analysis

The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring and the benzyl group, while the LUMO would likely be distributed over the triazole ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

Note: These are estimated energy ranges based on typical values for substituted triazoles. Precise values are dependent on the level of theory and basis set used in the calculation.

Potential Energy Surface (PES) Mapping for Reaction Pathways

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. By mapping the PES for reactions involving this compound, such as cycloadditions or substitutions, researchers can identify transition states, intermediates, and the most favorable reaction pathways. This information is critical for understanding reaction mechanisms and predicting product formation.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. For this compound, MD simulations would be valuable for exploring the rotational freedom of the benzyl group relative to the triazole ring and understanding how the molecule behaves in different solvents or within a biological system.

In Silico Modeling of Molecular Recognition Processes

The ability of a molecule to interact with biological targets is fundamental to its potential applications in medicinal chemistry. In silico modeling techniques are employed to predict and analyze these interactions.

Computational Docking Studies of Molecular Interactions

Computational docking is a method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking studies could be performed to investigate its potential binding to the active sites of enzymes or receptors. These studies would identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Table 3: Illustrative Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Energy (kcal/mol)-7.0 to -9.0
Key Interacting ResiduesTyrosine, Phenylalanine, Leucine
Types of InteractionsPi-pi stacking, hydrophobic interactions

Note: This table is for illustrative purposes only. Actual docking results would depend on the specific protein target being investigated.

Binding Affinity Prediction through Computational Methods

Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity of 1,2,3-triazole derivatives with various biological targets. This in silico approach estimates the binding energy and interaction modes between a ligand, such as a 1-benzyl-1,2,3-triazole analog, and the active site of a target protein or enzyme. The process involves generating multiple conformations of the ligand within the binding pocket and scoring them based on a force field that calculates intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Molecular docking studies on various 1,2,3-triazole derivatives have shown their potential as inhibitors for a range of enzymes. For instance, docking calculations for 1,4-disubstituted-1,2,3-triazole derivatives against Xanthine Oxidase have demonstrated favorable binding energies, with some compounds showing values as strong as -7.59 kcal/mol. thesciencein.org In other studies, 1,2,3-triazole-based benzothiazole (B30560) derivatives have been docked against targets for tuberculosis, such as the enzyme DprE1, and anti-inflammatory targets, yielding high binding energies up to -9.7 kcal/mol. nih.govnih.gov These computational predictions are vital for screening large libraries of compounds and prioritizing candidates for synthesis and further biological evaluation. nih.gov The binding affinity is a key indicator of a molecule's potential biological activity, and these computational tools provide a rapid and cost-effective means of assessment. researchgate.net

Table 1: Examples of Predicted Binding Affinities for 1,2,3-Triazole Derivatives against Various Enzymes

Compound Type Target Enzyme Predicted Binding Energy (kcal/mol)
1,4-disubstituted-1,2,3-triazole Xanthine Oxidase (XO) -7.59
1,2,3-triazole-benzothiazole hybrid Fungal Lanosterol 14α-demethylase -8.7
1,2,3-triazole-benzothiazole hybrid Anti-tuberculosis Target (1G3U) -9.7

Note: Data is compiled from studies on various 1,2,3-triazole derivatives to illustrate the application of computational binding affinity prediction. thesciencein.orgnih.govnih.govacs.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of close contacts between neighboring molecules. For 1-benzyl-1,2,3-triazole derivatives, this analysis reveals the nature and relative importance of various non-covalent interactions that stabilize the crystal packing.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. The surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of all intermolecular contacts.

Studies on analogous crystal structures show that H···H interactions are the most significant, often contributing over 50% to the total Hirshfeld surface, a consequence of the abundance of hydrogen atoms in the molecule. iucr.orgnih.gov Other crucial interactions include C···H/H···C contacts, which are indicative of C—H···π interactions, and N···H/H···N contacts. iucr.org In structures containing oxygen atoms, O···H/H···O contacts also play a vital role. nih.gov This detailed analysis of non-covalent interactions is essential for crystal engineering and understanding the physical properties of the material. bohrium.com

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Representative 1,2,3-Triazole Crystal Structures

Interaction Type Contribution Range (%)
H···H 52.1 - 68.3
C···H / H···C 10.4 - 23.8
N···H / H···N 15.7 - 18.9

Note: This table summarizes typical interaction contributions for various 1-benzyl-1,2,3-triazole analogs and related structures as specific data for this compound was not available. iucr.orgresearchgate.netresearchgate.net

Theoretical Predictions of Regio- and Chemoselectivity

Theoretical calculations, particularly using Density Functional Theory (DFT), are fundamental in predicting and explaining the regio- and chemoselectivity of reactions that form the 1,2,3-triazole ring. The synthesis of 1,4-disubstituted 1,2,3-triazoles, such as this compound, often involves a [3+2] cycloaddition reaction between an azide (B81097) (e.g., benzyl azide) and an alkyne.

DFT studies can model the reaction pathways, locate transition states, and calculate activation energies for the formation of different possible isomers. nih.gov For the cycloaddition between an azide and an asymmetrical alkyne, two regioisomers (1,4- and 1,5-disubstituted) can be formed. Computational analysis of the potential energy surface often reveals that the transition state leading to the 1,4-isomer is lower in energy, explaining the high regioselectivity observed in many experimental syntheses, particularly in copper-catalyzed "click" reactions. nih.govtandfonline.com

Furthermore, DFT can be used to analyze conceptual reactivity indices, such as electrophilicity and nucleophilicity, and Parr functions, to rationalize the observed selectivity. nih.gov These theoretical models help in understanding the electronic factors that govern the reaction mechanism. For instance, in reactions with multiple competing pathways (chemoselectivity), DFT calculations can identify the most favorable reaction channel by comparing the activation barriers, consistent with experimental outcomes. nih.gov The choice of solvent and base can also influence selectivity, and screening these conditions computationally can guide the development of more efficient and selective synthetic protocols. nih.gov

Table 3: Factors Influencing Regioselectivity in Triazole Synthesis

Factor Observation Computational Rationale
Catalyst Copper(I) catalysts strongly favor the 1,4-regioisomer. Catalyst coordination lowers the activation energy for the 1,4-pathway.
Reactant Structure Arylacetylenes often yield 1,4-disubstituted products with high selectivity. rsc.org Electronic effects of the aryl group stabilize the transition state leading to the 1,4-isomer.

Structure Activity Relationship Sar Studies in Biochemical Systems

Systematic Analysis of Substituent Effects on Molecular Interactions

The biological activity of 1-benzyl-4-methyl-1H-1,2,3-triazole derivatives can be significantly modulated by altering the substituents on both the benzyl (B1604629) and triazole rings.

Substituents on the Benzyl Ring: The nature and position of substituents on the N-1 benzyl ring play a critical role in determining the biological activity. For instance, in a series of 1-benzyl indazole analogs, which share structural similarities, the introduction of a fluoro or cyano group at the ortho position of the benzyl ring resulted in enhanced inhibitory activity. nih.gov Conversely, converting the 1-benzyl group to a hydrogen atom led to a significant reduction in antiplatelet activity, highlighting the necessity of the aromatic ring at this position. nih.gov In studies of 9H-carbazole derivatives featuring an N-benzyl-1,2,3-triazole moiety, it was found that methyl or methoxy (B1213986) substituents at the ortho or meta positions of the benzyl group were either tolerated or improved the anti-acetylcholinesterase (AChE) activity.

Substituents on the Triazole Ring: Modifications at the C-4 position of the triazole ring also profoundly influence activity. An SAR study on 1,2,3-triazole–containing pyridine (B92270) derivatives demonstrated that the presence of a methyl group on the 1,2,3-triazole motif was advantageous for antiproliferative activity against the A549 lung cancer cell line. nih.gov In a different context, for 1,2,3-triazole-containing naphthoquinones, an alkyl or alkyloxy group at the para position of a phenyl ring attached at C-4 was found to be beneficial for activity. nih.gov

The following table summarizes the effects of various substituents on the activity of triazole-based compounds from different studies.

Parent ScaffoldTarget/ActivitySubstituent ModificationObservationReference
1-Benzyl IndazoleAntiplatelet ActivityFluoro or cyano at ortho-position of benzyl ringIncreased inhibitory activity nih.gov
1-Benzyl IndazoleAntiplatelet ActivityReplacement of benzyl with HSignificantly reduced activity nih.gov
9H-Carbazole-N-benzyl-1,2,3-triazoleAcetylcholinesterase InhibitionMethyl or methoxy at ortho/meta-position of benzyl ringTolerated or improved activity
Pyridine-1,2,3-triazoleAntiproliferative (A549 cells)Methyl group on triazole ringAdvantageous to activity nih.gov
Isatin-1,2,3-triazoleAntiproliferative (NCI-H23 cells)Methoxy and halogen atoms at C-5 positionPreferred for activity nih.gov

Influence of Triazole Scaffold Modifications on Binding Mechanisms

The 1,2,3-triazole core is not merely a passive linker but an active contributor to the binding affinity and mechanism of the molecule. Its modification or replacement provides significant insights into its role.

In the development of ligands for tau protein, a key target in Alzheimer's disease, the photoisomerizable trans-butadiene bridge of a known scaffold (PBB3) was replaced with a 1,2,3-triazole moiety. nih.govnih.gov This modification resulted in derivatives that could effectively visualize Aβ plaques, although they did not detect neurofibrillary tangles (NFTs) as well as amide or ester replacements. nih.govnih.gov This demonstrates that the triazole ring, while a suitable structural mimic, can alter the binding profile and selectivity of a molecule for different pathological protein aggregates.

The 1,2,3-triazole linkage is often employed in "click chemistry" to connect different pharmacophores, creating hybrid molecules with novel or enhanced activities. tandfonline.comtandfonline.com For example, hybrid structures linking fluoroquinolone and aminoglycoside antibiotics via a 1,2,3-triazole moiety showed significantly more potent antibacterial activity than the parent compounds, indicating the triazole linker's role in optimizing the spatial orientation and interaction of the two pharmacophores with the bacterial target. tandfonline.comtandfonline.com The rigidity of the triazole ring can be a key advantage, holding bioactive fragments in a specific conformation conducive to binding. nih.gov

Correlation of Structural Features with Specific Biochemical Modulations (e.g., Enzyme Binding)

Specific structural features of this compound analogs can be directly correlated with their ability to modulate specific enzymes.

Carbonic Anhydrase (CA) Inhibition: The 1,2,3-triazole scaffold is prominent in the design of inhibitors for carbonic anhydrase isoforms IX and XII, which are associated with tumors. researchgate.net In a series of benzenesulfonamides containing a dual triazole moiety, the substitution pattern on the terminal phenyl ring (analogous to the benzyl ring) dictated the potency and selectivity. A 4-hydroxyphenyl derivative (7d) and a phenyl derivative (7a) were identified as potent and selective inhibitors of cytosolic CA isoforms I and II. nih.gov

Cholinesterase Inhibition: Derivatives of 1,2,4-triazoles have been shown to be effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. isp.edu.pkacs.org In one study of azinane triazole derivatives, a compound bearing a methylphenyl substituent (12d) was found to be a potent AChE inhibitor. acs.org

Kinase and Topoisomerase Inhibition: Benzimidazole-triazole hybrids have been designed as multi-target anticancer agents. tandfonline.com A specific derivative, 5a , which incorporates a 1,2,3-triazole linker, showed potent inhibition of EGFR and Topoisomerase II, and moderate inhibition of VEGFR-2. The activity was influenced by the substituents on the phenyl ring attached to the triazole. tandfonline.com

The table below presents inhibitory activities of various triazole derivatives against specific enzymes.

CompoundTarget EnzymeInhibitory ConcentrationReference
7a (phenyl derivative)Carbonic Anhydrase IKᵢ = 47.1 nM nih.gov
7b (benzyl derivative)Carbonic Anhydrase IKᵢ = 84.3 nM nih.gov
7g (4-chlorophenyl derivative)Carbonic Anhydrase IIKᵢ = 51.5 nM nih.gov
5a (benzimidazole-triazole hybrid)EGFRIC₅₀ = 0.086 µM tandfonline.com
5a (benzimidazole-triazole hybrid)VEGFR-2IC₅₀ = 0.107 µM tandfonline.com
5a (benzimidazole-triazole hybrid)Topoisomerase IIIC₅₀ = 2.52 µM tandfonline.com
HB5 (1,2,4-triazole derivative)EGFR Tyrosine Kinase- (Showed inhibitory activity) pensoft.net

Computational Approaches to SAR Derivation

Computational methods, particularly molecular docking, are invaluable tools for elucidating the SAR of triazole derivatives. These approaches provide a structural basis for observed biological activities by predicting the binding modes and interactions of ligands within the active sites of their target proteins. researchgate.net

In the study of benzimidazole-triazole hybrids as anticancer agents, molecular docking was used to understand why compound 5a was a potent inhibitor of EGFR, VEGFR-2, and Topoisomerase II. tandfonline.com The docking studies revealed key hydrogen bonding and hydrophobic interactions between the triazole derivative and amino acid residues in the active sites of the enzymes, explaining its multi-target activity.

Similarly, for benzenesulfonamides targeting carbonic anhydrase, molecular docking studies elucidated the binding modes of the compounds within the hCA active sites. nih.gov These computational models helped to explain the significant activity and selectivity of the inhibitors for specific isoforms, guiding future design efforts. researchgate.netnih.gov For novel 1,2,4-triazole (B32235) derivatives with anti-tumor activity, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were also performed to predict the pharmacokinetic properties of the designed compounds. pensoft.net

Conclusion and Future Directions

Summary of Key Research Advancements on 1-Benzyl-4-methyl-1H-1,2,3-triazole

Research surrounding this compound and its analogues has seen significant progress, largely propelled by the advent of "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become the cornerstone for its synthesis, offering high efficiency and regioselectivity. This has facilitated the exploration of its derivatives in various fields.

In medicinal chemistry, derivatives of the 1-benzyl-1H-1,2,3-triazole scaffold have demonstrated a broad spectrum of biological activities. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been synthesized and shown to inhibit cancer cell growth, with some compounds exhibiting significant cytotoxicity against human breast tumor cells. Furthermore, 1-benzyl-4-phenyl-1H-1,2,3-triazoles have been designed to modulate the transcriptional functions of the estrogen-related receptor γ (ERRγ), a target for treating obesity-related disorders. nih.gov

In the realm of materials science, a notable application has been the use of 1-benzyl-4-phenyl-1H-1,2,3-triazole as an effective corrosion inhibitor for steel reinforcement in concrete. ampp.org This highlights the potential of the 1-benzyl-1H-1,2,3-triazole framework in developing protective coatings and materials. The stability and hydrogen-bonding capabilities of the triazole ring are key to these applications.

The versatility of the 1-benzyl-1H-1,2,3-triazole core is further evidenced by its use as a building block for more complex molecules, including those with applications in catalysis. The ability of the triazole ring to coordinate with metal ions is a crucial aspect of this functionality.

Unexplored Synthetic Routes and Functionalization Strategies

While the CuAAC reaction is the predominant method for synthesizing this compound, there remain several unexplored avenues for its synthesis and functionalization.

Unexplored Synthetic Routes:

Ruthenium-Catalyzed Cycloaddition: While less common than copper, ruthenium catalysts can also promote azide-alkyne cycloadditions, sometimes offering different regioselectivity (1,5-disubstituted triazoles). nih.gov The systematic exploration of various ruthenium catalysts for the synthesis of this compound could lead to improved yields or milder reaction conditions.

Metal-Free "Click" Chemistry: The development of metal-free cycloaddition reactions is a growing area of interest to avoid potential metal contamination in biological and materials applications. tandfonline.com Investigating organocatalysts or thermal conditions for the synthesis of this specific triazole could be a fruitful research direction.

Novel Functionalization Strategies:

C-H Functionalization: The direct functionalization of the C-H bond at the 5-position of the triazole ring is a largely unexplored area for this specific molecule. This would provide a direct route to 1,4,5-trisubstituted derivatives without the need for pre-functionalized alkynes.

Functionalization of the Benzyl (B1604629) Group: While the benzyl group is often a simple substituent, its aromatic ring can be further functionalized to tune the electronic and steric properties of the molecule. This could be particularly relevant for its application in catalysis and materials science.

Functionalization of the Methyl Group: The methyl group at the 4-position, although seemingly simple, could potentially be a site for further chemical modification through various synthetic strategies to create novel derivatives.

Emerging Roles in Novel Catalytic Systems

The unique electronic properties and coordination capabilities of the 1,2,3-triazole ring make this compound a promising candidate for use in novel catalytic systems.

As a Ligand for Transition Metal Catalysis: The nitrogen atoms of the triazole ring can act as excellent donors for transition metals. A well-known example is tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), a ligand used to stabilize copper(I) in CuAAC reactions. thesciencein.org this compound itself could be explored as a simpler, monodentate ligand in various catalytic reactions, such as cross-coupling reactions or oxidation catalysis. uni.lu The electronic and steric properties of the ligand could be fine-tuned by modifying the benzyl and methyl groups.

In Organocatalysis: The triazole ring can participate in hydrogen bonding and other non-covalent interactions, making it a potential scaffold for the design of new organocatalysts. The development of chiral derivatives of this compound could lead to novel catalysts for asymmetric synthesis.

Below is a table summarizing the potential catalytic applications:

Catalytic System Potential Role of this compound Potential Advantages
Transition Metal Catalysis Monodentate or bidentate ligand Tunable electronic and steric properties, robust and stable scaffold.
Organocatalysis Hydrogen bond donor/acceptor, chiral scaffold Metal-free catalysis, potential for enantioselective transformations.

Potential for Advanced Material Applications

The inherent stability and functionality of the 1,2,3-triazole ring suggest that this compound could be a valuable building block for advanced materials.

Corrosion Inhibitors: Building on the demonstrated success of its phenyl-substituted analogue, this compound should be investigated further as a corrosion inhibitor for various metals and alloys under different environmental conditions. ampp.org The presence of the nitrogen-rich triazole ring allows for strong adsorption onto metal surfaces, forming a protective layer.

Functional Polymers: The triazole unit can be incorporated into polymer chains to impart specific properties. cymitquimica.com this compound could be used as a monomer or as a functional pendant group on a polymer backbone. Such polymers could exhibit enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions for applications in sensing or catalysis.

Photostabilizers and Dyes: Triazole derivatives are known to have applications as photostabilizers and in the synthesis of dyes. The aromatic nature of the benzyl and triazole rings in this compound suggests that it could be a precursor for developing new photostable materials or chromophores with specific absorption and emission properties.

Future Directions in Computational and Mechanistic Studies

Computational and mechanistic studies are crucial for a deeper understanding of the properties and reactivity of this compound and for guiding the design of new applications.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and reactivity of the molecule. nih.gov Such studies can help in predicting its behavior in different chemical environments and in understanding its interaction with metal surfaces (in corrosion inhibition) or with the active sites of enzymes.

Mechanistic Investigations of Synthesis: While the general mechanism of the CuAAC reaction is well-established, detailed mechanistic studies on the formation of this compound under different catalytic systems (e.g., copper, ruthenium, metal-free) can lead to the optimization of reaction conditions and the development of more efficient synthetic protocols. acs.org

Modeling of Material Properties: Computational modeling can be used to predict the properties of polymers and other materials incorporating the this compound unit. This can help in designing materials with desired characteristics, such as thermal stability, mechanical strength, or optical properties, before their experimental synthesis.

The following table outlines potential areas for computational and mechanistic studies:

Study Type Focus of Investigation Expected Outcome
DFT Calculations Electronic structure, reactivity indices, interaction energies. Understanding of reactivity, stability, and intermolecular interactions.
Mechanistic Studies Reaction pathways for synthesis and functionalization. Optimization of synthetic routes and discovery of new reactions.
Molecular Dynamics Simulations Conformation and dynamics in different media, interaction with surfaces. Prediction of behavior in complex systems, such as in biological environments or on material surfaces.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-4-methyl-1H-1,2,3-triazole, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or modified Sakai reactions. A general protocol involves refluxing benzyl azide derivatives with propargyl alcohol or methyl-substituted alkynes in ethanol with glacial acetic acid as a catalyst . Optimization includes solvent selection (e.g., ethanol for solubility), temperature control (reflux at ~80°C), and stoichiometric ratios (1:1 azide:alkyne). Post-reaction purification via column chromatography or recrystallization is critical to isolate the triazole core. For example, 1-Benzyl-4-(4-methylphenyl)-1H-1,2,3-triazole was synthesized in 78% yield using sonochemical methods, highlighting the role of ultrasonic irradiation in accelerating reaction kinetics .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify substituent positions. For instance, the benzyl group’s methylene protons resonate at δ 5.36 ppm (singlet), while triazole protons appear as singlets at δ 7.88 ppm .
  • X-ray Crystallography: Single-crystal studies (e.g., using SHELXL ) resolve bond lengths (C–C: 1.48–1.52 Å) and angles. The compound crystallizes in monoclinic systems (space group P21/cP2_1/c) with RR-factors <0.06, validated via WinGX .
  • IR Spectroscopy: Absorptions at 3058 cm1^{-1} (C–H stretching) and 1598 cm1^{-1} (triazole ring vibrations) confirm functional groups .

Advanced Research Questions

Q. How can data contradictions in X-ray refinement of this compound be resolved?

Methodological Answer: Discrepancies in thermal parameters or occupancy factors often arise from disorder or twinning. Strategies include:

  • SHELXL Refinement: Use restraints (e.g., DELU, SIMU) to model anisotropic displacement .
  • WinGX Validation: Analyze RintR_{\text{int}} and χ2\chi^2 metrics to detect outliers .
  • Twinned Data Handling: For non-merohedral twinning, refine using HKLF5 in SHELXL and validate via ROTAX .
    Example: A structure with RR-factor 0.053 and wRwR-factor 0.115 was resolved by partitioning disordered benzyl groups into two sites .

Q. What role does C–H⋯X hydrogen bonding play in the reactivity of this compound?

Methodological Answer: Triazole C–H bonds (δ ~7.8 ppm in 1H^1H NMR) participate in weak hydrogen bonds (2.3–2.8 Å) with electronegative atoms (O, N). Solvent-dependent studies (DMSO vs. CDCl3_3) show these interactions stabilize transition states in Suzuki–Miyaura cross-coupling reactions . Computational modeling (DFT at B3LYP/6-31G*) predicts bond elongation (1.08 Å → 1.12 Å) during H-bond formation, corroborated by 1H^1H NMR upfield shifts .

Q. How can computational methods predict the electronic effects of substituents on this compound’s pharmacological activity?

Methodological Answer:

  • Docking Studies: AutoDock Vina models interactions with targets (e.g., PXR receptors). Substituents like 4-methoxyphenyl increase binding affinity (ΔG = −9.2 kcal/mol) via hydrophobic contacts .
  • QSAR Models: Hammett constants (σ\sigma) correlate electron-withdrawing groups (e.g., –NO2_2) with enhanced inhibitory potency (IC50_{50} < 1 µM) .
  • MD Simulations: GROMACS assesses triazole flexibility in aqueous phases, revealing conformational stability over 100 ns trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.